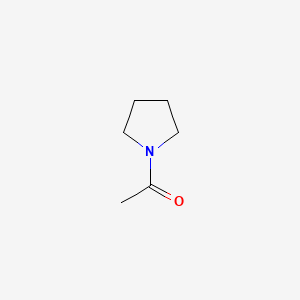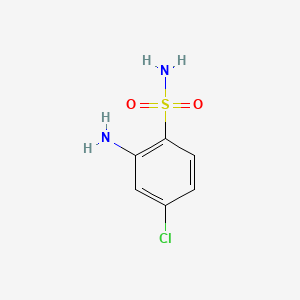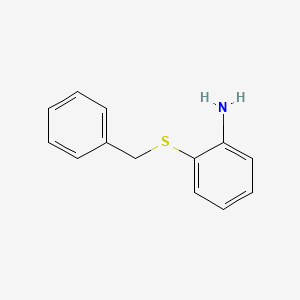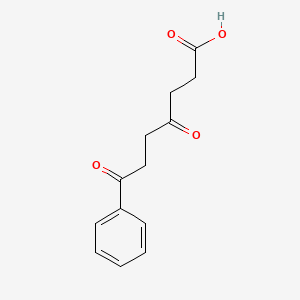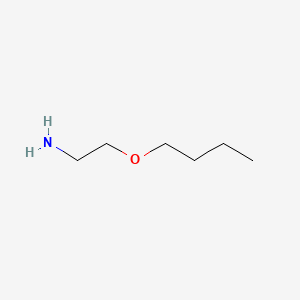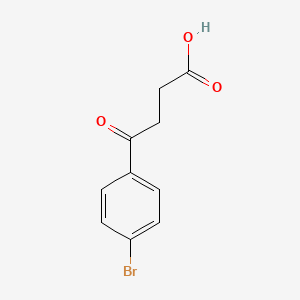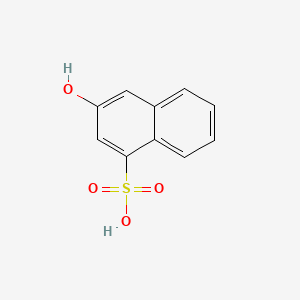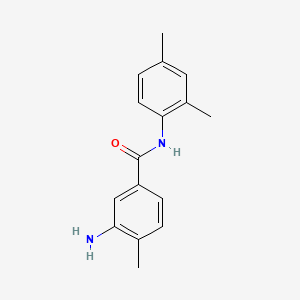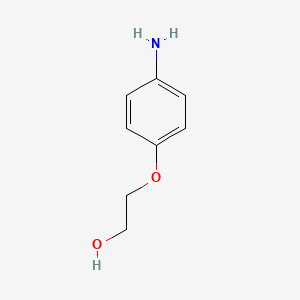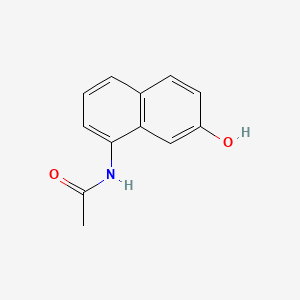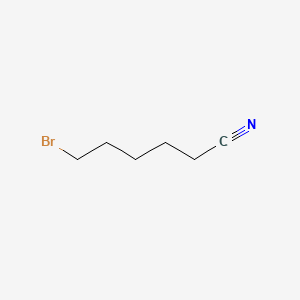
Fluorure d'éthène sulfonyle
Vue d'ensemble
Description
Ethenesulfonyl fluoride is a chemical compound with the molecular formula C2H3FO2S. It is known for its high reactivity and is widely used in various fields such as dyestuffs, functional materials, photoresist materials, lubricating oil additives, and medicinal chemistry . This compound is a Michael acceptor, making it highly reactive in sulfur (VI) fluoride exchange (SuFEx) click chemistry and organic synthesis .
Applications De Recherche Scientifique
Ethenesulfonyl fluoride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Ethenesulfonyl fluoride (ESF) is a Michael acceptor . It exhibits extraordinary reactivity in SuFEx click chemistry and organic synthesis . It reacts with various soft nucleophiles, including amines, thiols, enamines, dienes, phosphines, and activated methylene groups .
Mode of Action
ESF’s mode of action is primarily through its interaction with its targets via the Michael addition reaction . For instance, it can be used as a reactant to synthesize β-Arylethenesulfonyl fluorides via palladium(II) acetate-catalyzed Heck-Matsuda reaction with arenediazonium tetrafluoroborates . It can also produce Bisalkylsulfonyl fluoride (BSF) monomers via Michael addition reaction with amines/anilines .
Biochemical Pathways
The biochemical pathways affected by ESF are primarily those involving the targets it interacts with. For instance, in the synthesis of β-Arylethenesulfonyl fluorides and BSF monomers, ESF plays a crucial role in the formation of these compounds via the Michael addition reaction . These compounds can then participate in various biochemical reactions, affecting downstream pathways.
Pharmacokinetics
Information on the pharmacokinetics of ESF is limited. It’s known that the synthesis of [18f]esf was optimized using a microfluidic reactor under both carrier-added (ca) and no-carrier-added (nca) conditions . The radiochemical stability of the final conjugates was evaluated in injectable formulation and rat serum, and resulted strongly substrate dependent and generally poor in rat serum .
Result of Action
The result of ESF’s action is the formation of new compounds through its interaction with its targets. For example, it can lead to the synthesis of β-Arylethenesulfonyl fluorides and BSF monomers . The general low stability of the final products has been noted .
Action Environment
The action of ESF can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent used, can affect the efficiency of the reactions involving ESF . Moreover, the stability of the final products of ESF reactions can be influenced by the environment, such as the presence of serum .
Analyse Biochimique
Biochemical Properties
Ethenesulfonyl fluoride is known for its role as a Michael acceptor, which allows it to participate in sulfur (VI) fluoride exchange (SuFEx) click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, ethenesulfonyl fluoride can react with nucleophiles such as amines, thiols, and hydroxyl groups, forming stable covalent bonds. This reactivity is utilized in the inhibition of serine proteases and other enzymes, making it a valuable tool in biochemical assays .
Cellular Effects
Ethenesulfonyl fluoride has significant effects on cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, ethenesulfonyl fluoride has been shown to inhibit telomerase activity in certain cancer cell lines, leading to reduced cell proliferation . Additionally, its interaction with cellular proteins can alter various signaling pathways, affecting cell function and viability .
Molecular Mechanism
At the molecular level, ethenesulfonyl fluoride exerts its effects through covalent modification of biomolecules. It acts as an irreversible inhibitor by forming covalent bonds with active site residues of enzymes, such as serine and cysteine residues. This modification can lead to enzyme inactivation or altered enzyme activity. Furthermore, ethenesulfonyl fluoride can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethenesulfonyl fluoride can vary over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature or acidic environments. Long-term exposure to ethenesulfonyl fluoride in in vitro studies has shown sustained inhibition of target enzymes and prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of ethenesulfonyl fluoride in animal models are dose-dependent. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, ethenesulfonyl fluoride can induce adverse effects such as neurotoxicity and cytotoxicity. These effects are often observed in studies involving prolonged exposure or high concentrations of the compound .
Metabolic Pathways
Ethenesulfonyl fluoride is involved in various metabolic pathways, primarily through its interaction with enzymes involved in sulfur metabolism. It can be metabolized by enzymes such as sulfatases and sulfonyltransferases, leading to the formation of various metabolites. These interactions can affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, ethenesulfonyl fluoride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For example, ethenesulfonyl fluoride can be transported into cells via organic anion transporters, which facilitate its uptake and distribution .
Subcellular Localization
Ethenesulfonyl fluoride exhibits specific subcellular localization, which can impact its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, ethenesulfonyl fluoride can localize to the endoplasmic reticulum or mitochondria, where it interacts with resident enzymes and proteins, modulating their activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethenesulfonyl fluoride can be synthesized through a two-step, on-water procedure. The first step involves the preparation of 2-chloroethanesulfonyl fluoride from 2-chloroethanesulfonyl chloride using an aqueous, nearly saturated potassium bifluoride solution. The second step is the dehydrochlorination of 2-chloroethanesulfonyl fluoride using magnesium oxide as the base in an aqueous suspension . This method allows for the preparation of ethenesulfonyl fluoride with a high yield of 98% on a kilogram scale .
Industrial Production Methods: Industrial production methods for ethenesulfonyl fluoride typically involve similar synthetic routes but are scaled up to meet industrial demands. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethenesulfonyl fluoride undergoes various types of chemical reactions, including:
Michael Addition: Reacts with amines and anilines to form bisalkylsulfonyl fluoride monomers.
Cycloaddition Reactions: Participates in photocatalytic [2 + 2] cycloaddition with pyridones or isoquinolones.
Heck-Matsuda Reaction: Reacts with arenediazonium tetrafluoroborates in the presence of palladium (II) acetate to form β-arylethenesulfonyl fluorides.
Common Reagents and Conditions:
Michael Addition: Requires amines or anilines as reactants and can be catalyzed by various bases.
Cycloaddition Reactions: Typically involve photocatalysts and specific light conditions.
Heck-Matsuda Reaction: Utilizes palladium (II) acetate as a catalyst and arenediazonium tetrafluoroborates as reactants.
Major Products:
Bisalkylsulfonyl Fluoride Monomers: Used in the synthesis of polysulfonates.
Cyclobutane-Fused Pyridinyl Sulfonyl Fluorides: Formed through photocatalytic cycloaddition.
β-Arylethenesulfonyl Fluorides: Produced via the Heck-Matsuda reaction.
Comparaison Avec Des Composés Similaires
Ethanesulfonyl Fluoride: Similar in structure but lacks the double bond present in ethenesulfonyl fluoride.
Phenyl Vinyl Sulfone: Contains a phenyl group instead of a fluorine atom.
Methyl 2,2-Difluoro-2-(Fluorosulfonyl)acetate: Contains additional fluorine atoms and a different functional group.
Uniqueness: Ethenesulfonyl fluoride is unique due to its high reactivity as a Michael acceptor and its role in SuFEx click chemistry. Its ability to form stable covalent bonds with nucleophiles and its versatility in various chemical reactions make it distinct from other similar compounds .
Propriétés
IUPAC Name |
ethenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FO2S/c1-2-6(3,4)5/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPHZHGVWNKAFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073226 | |
| Record name | Ethenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677-25-8 | |
| Record name | Ethenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=677-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethenesulfonyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenesulphonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHENESULFONYL FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK3AZ38DKJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure and formula of ethenesulfonyl fluoride?
A1: Ethenesulfonyl fluoride has the molecular formula C2H3FO2S. Its structure comprises a vinyl group (CH2=CH-) directly attached to a sulfonyl fluoride group (-SO2F).
Q2: What makes ethenesulfonyl fluoride a powerful reagent in organic synthesis?
A2: Ethenesulfonyl fluoride possesses a unique combination of reactivity and stability. The vinyl group acts as a potent Michael acceptor, readily reacting with a wide range of nucleophiles. This allows for the facile installation of the versatile sulfonyl fluoride (SO2F) group onto diverse molecular scaffolds. [, , ]
Q3: What is the significance of the sulfonyl fluoride group introduced by ESF?
A3: The sulfonyl fluoride group exhibits excellent stability under various reaction conditions, yet it can be selectively activated for further transformations. This makes it a valuable functional group in medicinal chemistry, chemical biology, and material science. [, , ]
Q4: Can you elaborate on the concept of ethenesulfonyl fluoride as a “SuFExable” linker?
A4: Ethenesulfonyl fluoride plays a crucial role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. It can be used to create “SuFEx-able” surfaces or building blocks that can be further functionalized through highly efficient and reliable SuFEx reactions, enabling the construction of diverse molecular architectures. [, , ]
Q5: Is ethenesulfonyl fluoride solely limited to reactions with nitrogen-containing nucleophiles?
A5: No, while reactions with amines are prominent, ESF exhibits broader reactivity. Research has demonstrated its ability to undergo conjugate addition with carboxylic acids in the presence of copper catalysts, expanding its synthetic utility in constructing aliphatic sulfonyl fluorides. []
Q6: How is ethenesulfonyl fluoride employed in the synthesis of β-arylethenesulfonyl fluorides?
A6: Several catalytic methods utilize ESF for the synthesis of β-arylethenesulfonyl fluorides. These include:
- Heck-Matsuda Reaction: Palladium(II) acetate catalyzes the coupling of ESF with arenediazonium tetrafluoroborates, providing access to E-isomer sulfonyl analogues of cinnamoyl fluoride. []
- Oxidative Heck Coupling: Palladium-catalyzed reactions using organoboronic acids and oxidants like DDQ or AgNO3 efficiently provide β-arylethenesulfonyl fluorides. []
- Rhodium(III)-Catalyzed Oxidative Coupling: This method utilizes N-methoxybenzamides as coupling partners, offering high E-stereo selectivity and ortho C-H bond activation of phenyl rings. []
Q7: What makes the use of ethenesulfonyl fluoride advantageous in these catalytic reactions compared to other reagents?
A7: Ethenesulfonyl fluoride offers several benefits:
- High Selectivity: Reactions generally proceed with high chemoselectivity and stereoselectivity, minimizing the formation of undesired isomers or byproducts. [, , ]
- Mild Conditions: Many transformations occur under relatively mild reaction conditions, enhancing functional group tolerance and simplifying experimental procedures. [, ]
- Access to Unique Scaffolds: ESF enables the synthesis of valuable building blocks like β-arylethenesulfonyl fluorides, which are difficult to access via traditional methods. These scaffolds are particularly attractive for drug discovery due to their potential as covalent modifiers. [, ]
Q8: Has ethenesulfonyl fluoride been used in the development of polymers?
A8: Yes, research has demonstrated the use of ESF in synthesizing polysulfonates. By reacting bisalkylsulfonyl fluorides (derived from ESF and amines) with bisphenol derivatives, polysulfonates with diverse side chain functionalities can be produced rapidly and efficiently. []
Q9: How is ethenesulfonyl fluoride being explored for use in medicinal chemistry?
A9: Ethenesulfonyl fluoride and its derivatives are being investigated for various medicinal applications:
- Telomerase Inhibition: Research has explored ESF derivatives as potential human telomerase inhibitors, showcasing promising anticancer activity in vitro. []
- Drug Modification: The Michael acceptor properties of ESF facilitate the modification of existing drugs, potentially enhancing their pharmacological properties. Examples include modifications of Ibuprofen and Aspirin. []
Q10: Can ethenesulfonyl fluoride be used for radiolabeling in Positron Emission Tomography (PET)?
A10: Yes, [18F]ethenesulfonyl fluoride ([18F]ESF) has been synthesized and investigated as a prosthetic group for radiolabeling biomolecules. This radiolabeled analog enables the study of biomolecular targets and processes in vivo using PET imaging. [, ]
Q11: What challenges are associated with using [18F]ESF for radiolabeling?
A11: While promising, the use of [18F]ESF presents challenges:
- Stability: The stability of [18F]ESF conjugates can be substrate-dependent and is generally poor in biological matrices like rat serum, potentially limiting its application. []
- Radiochemical Yield: Optimizing the radiochemical yield of [18F]ESF is crucial for its practical implementation. Research has explored microfluidic reactors to achieve acceptable yields under both carrier-added and no-carrier-added conditions. []
Q12: How do structural modifications of ESF derivatives affect their biological activity?
A12: Research on ESF derivatives as telomerase inhibitors highlights the impact of structural modifications:
- Aryl Substituents: Introducing specific aryl substituents at the β-position of ESF significantly influences the potency and selectivity towards cancer cell lines. []
- Chain Length: Varying the chain length between the aromatic ring and the sulfonyl fluoride group also impacts the inhibitory activity against telomerase. []
Q13: What is known about the safety profile of ethenesulfonyl fluoride?
A13: While ESF exhibits promising applications, further research is needed to fully understand its safety profile, including potential toxicity and long-term effects.
Q14: Are there any considerations for the environmental impact of ethenesulfonyl fluoride?
A14: As with any chemical reagent, minimizing the environmental impact of ESF is crucial. Research into sustainable synthetic methods, waste management strategies, and potential alternatives should be considered. []
Q15: What are the future directions for research on ethenesulfonyl fluoride?
A15: Future research on ESF is likely to focus on:
- Expanding SuFEx Applications: Exploring new SuFEx reactions and applications of ESF in diverse fields like polymer chemistry, materials science, and chemical biology. [, ]
- Developing New Synthetic Methodologies: Discovering novel catalytic reactions utilizing ESF for the synthesis of valuable molecules and building blocks. [, , ]
- Optimizing ESF Derivatives for Medicinal Chemistry: Conducting detailed SAR studies and in vivo evaluations to develop ESF-derived compounds for therapeutic applications. [, , ]
- Addressing Safety and Sustainability Concerns: Investigating the toxicological profile of ESF and developing environmentally friendly synthetic methods and waste management strategies. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


